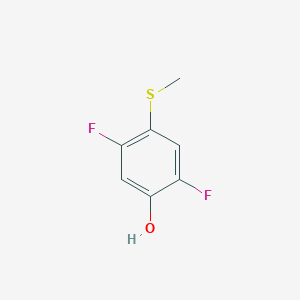

2,5-Difluoro-4-(methylsulfanyl)phenol

Description

Significance of Fluorine Substituents in Aromatic Systems for Modulating Molecular Properties

The introduction of fluorine atoms into aromatic rings can dramatically alter a molecule's physical, chemical, and biological characteristics. numberanalytics.comnumberanalytics.com Fluorine, as the most electronegative element, exerts a strong inductive electron-withdrawing effect, which can significantly impact the acidity of a phenolic hydroxyl group. numberanalytics.com This increased acidity can be crucial for enhancing interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of drug candidates. numberanalytics.com The presence of fluorine can also influence molecular conformation and lipophilicity, which are key determinants of a compound's ability to cross cell membranes and interact with protein binding pockets. numberanalytics.com In materials science, the incorporation of fluorine into aromatic polymers can lead to materials with enhanced thermal stability, chemical resistance, and unique optical properties. numberanalytics.comacs.org

Role of Sulfur-Containing Moieties in Organic Chemistry and Chemical Biology

Sulfur-containing functional groups, such as the thioether (or sulfanyl) group, are integral to a vast array of natural products and synthetic compounds. The thioether moiety is a key structural feature in the essential amino acid methionine and the vitamin biotin. In organic synthesis, thioethers are versatile intermediates that can be oxidized to sulfoxides and sulfones, each with distinct chemical properties and applications. The sulfur atom in a thioether is a soft nucleophile, participating in a variety of carbon-sulfur bond-forming reactions. researchgate.netmdpi.com These reactions are fundamental to the construction of complex molecules. In chemical biology, the thioether linkage is important for its relative stability and its potential to engage in non-covalent interactions within biological systems.

Overview of Research Trajectories for Aryl Fluorides and Thioethers

The synthesis of molecules containing both aryl fluoride (B91410) and thioether functionalities is an active area of research. researchgate.netresearchgate.net Synthetic chemists are continually developing more efficient and selective methods for the introduction of these groups onto aromatic scaffolds. nih.govthieme-connect.com Key research trajectories include the development of novel catalytic systems for C-S bond formation, often employing transition metals to couple thiols or their surrogates with aryl halides. thieme-connect.com For aryl fluorides, research focuses on late-stage fluorination techniques that allow for the introduction of fluorine at advanced stages of a synthetic sequence, providing rapid access to libraries of fluorinated compounds for biological screening. researchgate.net The combination of these two functionalities in a single molecule opens up avenues for the creation of novel pharmaceuticals, agrochemicals, and advanced materials with tailored properties. numberanalytics.comresearchgate.net

Contextualization of 2,5-Difluoro-4-(methylsulfanyl)phenol within Contemporary Organic and Materials Science

This compound is a prime example of a molecule that leverages the synergistic effects of fluorine and sulfur substitution. Its structure, featuring a phenol (B47542) ring substituted with two fluorine atoms and a methylsulfanyl group, makes it a valuable building block in contemporary research. The presence of the boronic acid derivative, (2,5-Difluoro-4-(methylthio)phenyl)boronic acid, in chemical supplier catalogs strongly suggests its utility in Suzuki-Miyaura cross-coupling reactions. bldpharm.com This indicates that the primary research application of this compound is likely as an intermediate for the synthesis of more complex molecules, such as active pharmaceutical ingredients or functional materials. The strategic placement of the fluorine and sulfur groups allows for precise control over the electronic properties and reactivity of the aromatic ring, making it an attractive scaffold for the development of new chemical entities.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published, its properties can be inferred from its structure and comparison with related compounds.

| Property | Value/Information | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1879026-13-7 | sigmaaldrich.com |

| Molecular Formula | C₇H₆F₂OS | sigmaaldrich.com |

| Molecular Weight | 176.19 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | Typically offered at ≥95% | sigmaaldrich.com |

| InChI | 1S/C7H6F2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3 | sigmaaldrich.com |

| InChIKey | FQCJSMSGRIMBDI-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | CSc1cc(F)c(O)cc1F | Inferred |

Synthesis of this compound

A potential retrosynthetic analysis suggests that the target molecule could be prepared from a suitably substituted difluoroaniline or difluorobenzene precursor. One possible forward synthesis could involve the following key steps:

Diazotization of a substituted aniline (B41778) followed by hydrolysis: A common method for the synthesis of phenols is the diazotization of an aromatic amine, followed by hydrolysis of the resulting diazonium salt. google.com For instance, a precursor like 2,5-difluoro-4-(methylsulfanyl)aniline could be treated with a nitrite (B80452) source in the presence of a strong acid to form the diazonium salt, which would then be heated in an aqueous solution to yield the desired phenol.

Nucleophilic aromatic substitution (SNAr): The methylsulfanyl group could be introduced via nucleophilic aromatic substitution on a highly activated difluorinated precursor. researchgate.net For example, starting with a compound like 1,2,4-trifluorobenzene, selective substitution with a methanethiolate (B1210775) source could potentially yield an intermediate that can then be converted to the phenol.

Functionalization of a difluorophenol: An alternative approach could start with 2,5-difluorophenol (B1295083). This starting material could be subjected to electrophilic substitution to introduce the methylsulfanyl group at the 4-position. However, directing this substitution to the desired position in the presence of the activating hydroxyl group and deactivating fluorine atoms would require careful control of reaction conditions.

The existence of (2,5-Difluoro-4-(methylthio)phenyl)boronic acid suggests that a multi-step synthesis is employed to produce this valuable building block, with the final phenol likely being a key intermediate in that process. bldpharm.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-methylsulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCJSMSGRIMBDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C(=C1)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101288905 | |

| Record name | Phenol, 2,5-difluoro-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879026-13-7 | |

| Record name | Phenol, 2,5-difluoro-4-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,5-difluoro-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,5 Difluoro 4 Methylsulfanyl Phenol

Retrosynthetic Analysis of 2,5-Difluoro-4-(methylsulfanyl)phenol

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. solubilityofthings.comdeanfrancispress.comias.ac.in For this compound, the primary disconnections involve the carbon-sulfur bond and the carbon-oxygen bond of the phenol (B47542).

A logical retrosynthetic approach would prioritize the formation of the carbon-sulfur bond as a key step. This leads to two main precursor fragments: a difluorophenol derivative and a source of the methylsulfanyl group. The disconnection of the C-S bond suggests a nucleophilic aromatic substitution (SNAr) reaction, where a methylthiolate nucleophile displaces a suitable leaving group on the aromatic ring. Given the structure of the target molecule, the most plausible leaving group would be one of the fluorine atoms, activated by the other electron-withdrawing fluorine and the phenolic hydroxyl group (or a protected version thereof).

Alternatively, a disconnection could be envisioned where the phenol is formed at a later stage from a corresponding aniline (B41778) derivative via a Sandmeyer-type reaction, or from an aryl halide via a nucleophilic substitution with a hydroxide (B78521) source. However, the direct functionalization of a pre-existing difluorophenol scaffold is generally a more convergent and efficient approach.

Therefore, the primary retrosynthetic pathway is as follows:

Figure 1: Retrosynthetic Analysis of this compound

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound hinges on the efficient preparation of its key precursors. This section details the synthetic approaches to the necessary fluorinated phenol scaffold and the methods for introducing the methylsulfanyl group.

Approaches to Fluorinated Phenol Scaffolds

The synthesis of 2,5-difluorophenol (B1295083) can be approached through several routes, often starting from commercially available fluorinated or non-fluorinated aromatics. One common method involves the diazotization of a corresponding aniline, followed by hydrolysis. For instance, 2,5-difluoroaniline (B146615) can be converted to the corresponding diazonium salt, which is then heated in an aqueous acidic solution to yield 2,5-difluorophenol. This is analogous to the synthesis of other substituted phenols, such as 2,5-dichlorophenol, which is produced industrially from 2,5-dichloroaniline. justia.com

Another strategy involves the partial fluorination of a suitable precursor or the nucleophilic substitution of a polyhalogenated benzene (B151609). For example, the synthesis of 3,5-difluorophenol (B1294556) has been achieved from 2,4,6-trifluorobenzoic acid. patsnap.com A similar logic could be applied, starting with a different isomer of a trifluorinated or tetrafluorinated benzene derivative, followed by regioselective nucleophilic substitution of a fluorine atom with a hydroxyl or methoxy (B1213986) group (which can later be deprotected).

A plausible synthetic route to 2,5-difluorophenol is outlined below, starting from 1,4-difluorobenzene (B165170):

Nitration: 1,4-difluorobenzene can be nitrated to introduce a nitro group, primarily at the 2-position, to yield 1,4-difluoro-2-nitrobenzene.

Reduction: The nitro group is then reduced to an amine to form 2,5-difluoroaniline.

Diazotization and Hydrolysis: The resulting aniline is diazotized with a reagent like sodium nitrite (B80452) in the presence of a strong acid, followed by hydrolysis of the diazonium salt to afford 2,5-difluorophenol.

Introduction of Methylsulfanyl Groups onto Fluorinated Aromatic Rings

The introduction of a methylsulfanyl (or methylthio) group onto an aromatic ring can be achieved through several methods. In the context of a highly fluorinated and activated ring system, nucleophilic aromatic substitution (SNAr) is a particularly effective strategy. acsgcipr.org

The fluorine atoms in a difluorophenol ring are activating for SNAr, especially at the positions ortho and para to the fluorine atoms and the hydroxyl group. The reaction typically involves treating the fluorinated phenol with a source of methylthiolate, such as sodium thiomethoxide (NaSMe), in a suitable polar aprotic solvent like DMF or NMP. acsgcipr.org The hydroxyl group of the phenol is acidic and would be deprotonated under the basic conditions of the reaction, which further activates the ring towards nucleophilic attack.

An alternative, though less direct method, could be a Friedel-Crafts type reaction. However, this is generally less suitable for highly deactivated and fluorinated rings. Another approach could involve a metal-catalyzed cross-coupling reaction, for instance, a palladium- or copper-catalyzed coupling of a suitable aryl halide or triflate with a methylthiol source.

Direct and Indirect Synthetic Routes to this compound

Building upon the synthesis of the precursors, this section outlines the direct and indirect routes to the final target molecule.

Nucleophilic Aromatic Substitution Strategies

The most direct route to this compound involves the nucleophilic aromatic substitution of a fluorine atom on a suitable precursor with a methylthiolate nucleophile. Starting with 1,2,4-trifluorobenzene, a regioselective substitution of the fluorine at the 4-position with sodium thiomethoxide would yield 2,5-difluoro-1-(methylsulfanyl)benzene. Subsequent selective hydroxylation of this intermediate, for example, through a directed ortho-metalation followed by reaction with an electrophilic oxygen source, could potentially lead to the target molecule.

However, a more practical and common approach starts with the pre-formed 2,5-difluorophenol. The SNAr reaction on this substrate with sodium thiomethoxide is expected to proceed with high regioselectivity. The fluorine atom at the 4-position is para to one fluorine and ortho to the other, and also para to the activating hydroxyl group (or phenoxide under basic conditions). This makes it the most electrophilic site for nucleophilic attack.

Table 1: Proposed Nucleophilic Aromatic Substitution Reaction

| Starting Material | Reagent | Solvent | Conditions | Product |

| 2,5-Difluorophenol | Sodium thiomethoxide (NaSMe) | DMF or NMP | Elevated temperature | This compound |

It is important to note that in SNAr reactions involving fluoroarenes, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex, not the cleavage of the C-F bond. masterorganicchemistry.comstackexchange.com The high electronegativity of fluorine stabilizes the anionic intermediate, making fluoroarenes surprisingly reactive in these transformations. stackexchange.com

Coupling Reactions Involving Fluorinated Phenols

While SNAr is a powerful tool, cross-coupling reactions offer an alternative synthetic strategy. For instance, if 4-bromo-2,5-difluorophenol (B1276729) were available, a palladium- or copper-catalyzed coupling reaction with a methylthiol source could be employed. This approach, however, adds steps to the synthesis of the starting material.

A hypothetical coupling approach could involve:

Bromination: Selective bromination of 2,5-difluorophenol at the 4-position.

Coupling: A transition-metal-catalyzed cross-coupling reaction of the resulting 4-bromo-2,5-difluorophenol with a suitable methylthiolating agent.

While feasible, this route is likely less efficient than the direct SNAr approach due to the additional synthetic steps and the potential for side reactions.

Electrophilic Introduction of Sulfur Moieties

The direct introduction of a methylsulfanyl group onto the 2,5-difluorophenol ring system can be achieved via electrophilic substitution. One common method involves the reaction of a phenol with an electrophilic sulfur reagent. A well-documented approach for the synthesis of 4-(methylthio)phenol (B156131) involves the reaction of phenol with dimethyl disulfide (DMDS) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). acs.orgresearchgate.net This reaction proceeds via the in situ formation of a sulfenium ion, which then attacks the electron-rich phenol ring. The substitution is typically directed to the para position due to the activating and directing effects of the hydroxyl group.

For the synthesis of this compound, a similar strategy can be envisioned starting from 2,5-difluorophenol. The fluorine atoms are deactivating groups; however, the hydroxyl group's strong activating nature should still direct the electrophilic substitution to the vacant position para to it (the 4-position).

A potential reaction scheme is as follows:

Figure 1. Proposed electrophilic thiomethylation of 2,5-difluorophenol.

The reaction conditions, such as the molar ratio of reactants and catalyst, temperature, and reaction time, would require careful optimization to achieve a good yield of the desired product and minimize the formation of side products.

Multi-step Reaction Sequences for Regioselective Synthesis

An alternative and often more controlled approach to the synthesis of this compound involves a multi-step reaction sequence. This strategy allows for the regioselective introduction of each functional group, often leading to higher purity of the final product.

One plausible multi-step synthesis could begin with the halogenation of 2,5-difluorophenol at the 4-position. The resulting 4-halo-2,5-difluorophenol can then undergo a nucleophilic substitution reaction with a methylthiolate salt, such as sodium thiomethoxide (NaSCH₃). This type of reaction is frequently catalyzed by transition metals like copper or palladium, which facilitate the coupling of aryl halides with thiols or their corresponding salts. nih.govnih.gov

A representative multi-step synthetic route is outlined below:

Step 1: Halogenation of 2,5-Difluorophenol

Figure 2. Regioselective halogenation of 2,5-difluorophenol.

Step 2: Nucleophilic Thiomethylation

Figure 3. Copper-catalyzed thiomethylation of 4-bromo-2,5-difluorophenol.

This method offers the advantage of high regioselectivity, as the position of the incoming methylsulfanyl group is predetermined by the initial halogenation step.

Another multi-step approach could involve the synthesis of 2,5-difluorothiophenol as an intermediate. A patented process describes the preparation of 2,5-difluorothiophenol from 2,5-difluorobenzenesulfonamide. google.com The resulting thiophenol can then be selectively methylated at the sulfur atom to yield the final product.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions. Key parameters that are typically varied to maximize yield and purity include temperature, reaction time, solvent, and the nature and concentration of catalysts and reagents.

For the direct electrophilic thiomethylation using dimethyl disulfide, studies on the synthesis of 4-methylthiophenol have shown that the molar ratio of the reactants and the acid catalyst significantly impacts the yield. acs.orgresearchgate.net For instance, an optimal molar ratio of Me₂S₂:PhOH:H₂SO₄ was found to be 1:3.15:1.75, with a reaction temperature of 40°C and a reaction time of 5 hours, resulting in yields of around 79.3-83.5%. researchgate.net Similar optimization studies would be necessary for the synthesis of this compound.

In the case of multi-step syntheses involving transition metal-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, and solvent is crucial. For palladium-catalyzed C-S bond formation, a variety of phosphine-based ligands have been developed to enhance catalytic activity and substrate scope. nih.gov Copper-catalyzed reactions often utilize ligands such as 8-hydroxyquinoline (B1678124) to achieve high yields in the N-arylation of imidazoles with aryl bromides. nih.gov

The following interactive table presents hypothetical data illustrating the optimization of the copper-catalyzed thiomethylation of 4-bromo-2,5-difluorophenol.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (10 mol%) | None | K₂CO₃ | DMF | 100 | 45 |

| 2 | CuI (10 mol%) | 1,10-Phenanthroline | K₂CO₃ | DMF | 100 | 78 |

| 3 | CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 100 | 85 |

| 4 | CuI (5 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 100 | 82 |

| 5 | CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 65 |

| 6 | CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 80 | 75 |

Stereochemical Considerations in Synthetic Pathways (if applicable to derivatives)

The target compound, this compound, is an achiral molecule and therefore does not have stereoisomers. Consequently, stereochemical considerations are not directly relevant to its synthesis.

However, if this compound were to be used as a precursor for the synthesis of more complex, chiral derivatives, the stereochemistry of subsequent reactions would become a critical factor. For instance, if a chiral side chain were to be introduced, or if the phenol were to be incorporated into a larger chiral scaffold, the synthetic methods employed would need to control the formation of the desired stereoisomer. This could involve the use of chiral catalysts, chiral auxiliaries, or stereoselective reagents in the synthetic steps following the formation of this compound. As the focus of this article is solely on the synthesis of the specified achiral compound, a detailed discussion of the stereochemistry of its potential derivatives is beyond the current scope.

Chemical Reactivity and Derivatization of 2,5 Difluoro 4 Methylsulfanyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site for derivatization, allowing for the formation of ethers and esters, as well as participation in condensation and coupling reactions. Its reactivity is significantly influenced by the acidity of the phenol (B47542), which is enhanced by the presence of the electron-withdrawing fluorine atoms.

Etherification and Esterification Reactions

The synthesis of aryl ethers from phenols is a fundamental transformation in organic chemistry. General methods for the etherification of phenols, such as the Williamson ether synthesis, can be applied. This typically involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. While specific examples with 2,5-Difluoro-4-(methylsulfanyl)phenol are not extensively documented in readily available literature, the principles of established etherification protocols are applicable. For instance, the reaction with alkyl carboxylates in the presence of a carboxylic acid salt is a known method for phenol etherification.

Esterification of the phenolic hydroxyl group can be readily achieved by reaction with acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. These reactions are typically efficient and provide a straightforward route to a wide range of phenyl esters. The resulting esters can serve as protecting groups or as intermediates for further transformations.

Condensation and Coupling Reactions

The phenolic hydroxyl group enables participation in various condensation and coupling reactions. For example, Ullmann-type C-O coupling reactions can be employed to form diaryl ethers, although these often require high temperatures and copper catalysts. Modern advancements in cross-coupling chemistry, such as the Buchwald-Hartwig amination, provide milder conditions for the formation of carbon-heteroatom bonds, including C-O and C-N bonds. While these reactions are typically performed on aryl halides, variations involving phenols have been developed. These methods could potentially be adapted for the coupling of this compound with various partners.

Transformations of the Methylsulfanyl Group

The sulfur atom of the methylsulfanyl group is susceptible to oxidation and can also be a center for alkylation and other modifications, providing another avenue for derivatization.

Oxidation Reactions to Sulfoxides and Sulfones

The methylsulfanyl group can be selectively oxidized to the corresponding sulfoxide (B87167) and further to the sulfone. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylsulfanyl group into the strongly electron-withdrawing sulfinyl and sulfonyl groups. A range of oxidizing agents can be employed for this purpose. For the conversion of similar aryl sulfides to sulfones, reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are commonly used. The oxidation of the related compound, 4-(methylthio)phenol (B156131), to 4-(methylsulfonyl)phenol (B50025) has been achieved using sodium periodate. This suggests that a similar protocol could be effective for the oxidation of this compound to yield 2,5-Difluoro-4-(methylsulfonyl)phenol. The stepwise oxidation allows for the isolation of the intermediate sulfoxide under controlled conditions.

Alkylation and Other Sulfur-Centered Modifications

The sulfur atom of the methylsulfanyl group can act as a nucleophile, allowing for reactions such as alkylation to form sulfonium (B1226848) salts. However, such reactions are less common for aryl sulfides compared to their aliphatic counterparts. Other modifications at the sulfur center are also conceivable, though not widely reported for this specific compound.

Electrophilic Aromatic Substitution Patterns on the Difluorinated Aromatic Ring

The substitution pattern on the aromatic ring of this compound is governed by the directing effects of the existing substituents. The hydroxyl group is a powerful activating group and is ortho-, para-directing. The fluorine atoms are deactivating yet also ortho-, para-directing. The methylsulfanyl group is a weakly activating, ortho-, para-directing group.

The positions available for electrophilic attack are C-3 and C-6. The directing effects of the substituents would need to be carefully considered to predict the regioselectivity of electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions. The powerful ortho-, para-directing influence of the hydroxyl group is expected to be a dominant factor. However, the steric hindrance from the adjacent fluorine at C-5 might influence the substitution at C-6. Due to the strong activation by the hydroxyl group, these reactions would likely proceed under mild conditions. For instance, halogenation of phenols can often be achieved without a Lewis acid catalyst.

Nucleophilic Aromatic Substitution in the Context of Fluorine Activation

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings. The reactivity of an aryl halide in an SNAr reaction is highly dependent on the nature and position of the substituents on the aromatic ring. libretexts.org For this compound, the two fluorine atoms are critical in activating the ring for nucleophilic attack.

Fluorine, being the most electronegative element, strongly withdraws electron density from the aromatic ring via the inductive effect. This withdrawal polarizes the C-F bond and, more importantly, stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgnih.gov The stability of this intermediate is crucial for the reaction to proceed. The general mechanism involves two steps: the addition of a nucleophile to form the resonance-stabilized carbanion, followed by the elimination of the leaving group, in this case, a fluoride (B91410) ion. libretexts.org

The positions of the fluorine atoms at C2 and C5 are significant. A nucleophile can attack the carbon atom bearing a fluorine atom, leading to its displacement. The presence of the second fluorine atom and the methylsulfanyl group (-SMe) influences the regioselectivity of the substitution. The -SMe group at C4 is a weak activator for SNAr. The hydroxyl group at C1, particularly in its deprotonated phenoxide form (-O⁻), is strongly deactivating for SNAr due to its electron-donating nature, which destabilizes the anionic Meisenheimer complex. Therefore, reactions are typically carried out under conditions where the phenol is not significantly deprotonated.

The substitution pattern dictates that the fluorine at the C2 position is ortho to the hydroxyl group and meta to the methylsulfanyl group, while the fluorine at the C5 position is meta to the hydroxyl group and ortho to the methylsulfanyl group. Generally, activation is strongest when electron-withdrawing groups are positioned ortho or para to the leaving group. In this molecule, each fluorine atom has another fluorine atom in a meta position, providing activation.

A range of nucleophiles can be employed to displace one of the fluorine atoms, leading to various derivatives.

| Nucleophile (Nu⁻) | Potential Product | Reaction Conditions |

|---|---|---|

| Alkoxides (RO⁻) | 2-Alkoxy-5-fluoro-4-(methylsulfanyl)phenol | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, DMSO) |

| Amines (R₂NH) | 2-(Dialkylamino)-5-fluoro-4-(methylsulfanyl)phenol | Polar solvent, often with heating |

| Thiolates (RS⁻) | 5-Fluoro-2-(organothio)-4-(methylsulfanyl)phenol | Base, Polar aprotic solvent |

Radical Reactions and Photochemical Transformations

The phenolic scaffold of this compound allows for reactivity pathways involving radical intermediates, particularly through transformations of the hydroxyl group. A notable strategy involves the homolysis of the phenolic O-H bond to generate a phenoxyl radical. osti.gov This transformation can be initiated photochemically or by using chemical oxidants.

The generation of the phenoxyl radical has a profound impact on the electronic properties of the aromatic ring. The oxygen-centered radical acts as a powerful open-shell electron-withdrawing group, significantly activating the aromatic ring for nucleophilic aromatic substitution—a process termed homolysis-enabled electronic activation. osti.gov This strategy can overcome the limitations of traditional SNAr reactions, especially for less activated substrates. For this compound, this would involve the following steps:

Initiation : Homolysis of the O-H bond, often facilitated by a photocatalyst or a one-electron oxidant like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), generates the corresponding phenoxyl radical.

Nucleophilic Attack : The highly electron-deficient aromatic ring of the radical intermediate is attacked by a nucleophile at one of the fluorine-bearing carbons.

Propagation/Termination : The resulting radical anion can then participate in a radical chain process or be further oxidized to yield the final substituted product. osti.gov

This approach dramatically lowers the energy barrier for nucleophilic substitution compared to the reaction with the closed-shell phenol, potentially enabling reactions that are otherwise difficult to achieve. osti.gov

| Reaction Type | Initiator/Conditions | Intermediate | Potential Outcome |

|---|---|---|---|

| Homolysis-Enabled SNAr | Photocatalyst (e.g., [Ru(bpy)₃]²⁺) + Light, or Chemical Oxidant (e.g., K₃[Fe(CN)₆]) | 2,5-Difluoro-4-(methylsulfanyl)phenoxyl radical | Facilitated displacement of a fluorine atom by a nucleophile |

| Radical Coupling | Strong Oxidants | Phenoxyl radical | Dimerization or polymerization (C-C or C-O coupling) |

Formation of Heterocyclic Derivatives Incorporating the this compound Moiety

The functional groups of this compound serve as handles for the construction of fused or appended heterocyclic systems. The synthesis of such derivatives is a common strategy in medicinal chemistry and materials science to create novel molecular architectures.

One primary pathway involves using the phenolic hydroxyl group and an adjacent activated fluorine atom (at C2) to build a fused ring system. Reaction with a binucleophilic reagent can lead to the formation of five- or six-membered heterocycles. For example:

Benzofuran (B130515) Derivatives : Intramolecular cyclization of a derivative where a two-carbon unit has been attached to the phenolic oxygen could, in principle, lead to a benzofuran ring, although this typically requires subsequent reactions to form the necessary double bond. A more direct approach involves palladium-catalyzed coupling reactions.

Dibenzodioxin-type Structures : Reaction with a catechol or a similar 1,2-dihydroxybenzene derivative under SNAr conditions could potentially lead to the displacement of both fluorine atoms to form a dibenzodioxin-like core, although this would be a challenging intermolecular reaction requiring harsh conditions.

Phenoxazine or Phenothiazine Analogues : A more feasible approach involves an intermolecular SNAr reaction with a suitable ortho-substituted aminophenol or aminothiophenol. The nucleophilic amine or thiol would first displace one of the fluorine atoms, followed by an intramolecular cyclization via nucleophilic attack of the hydroxyl/thiol onto the carbon bearing the second fluorine, forming the heterocyclic ring.

Another strategy involves derivatization of the phenol, followed by a reaction at the fluorine positions. For instance, conversion of the hydroxyl group to a triflate (-OTf) would provide a new reactive site for cross-coupling reactions, while the fluorine atoms remain available for SNAr, allowing for a sequential and regioselective construction of complex molecules.

| Target Heterocycle | Key Reagent(s) | Reaction Principle |

|---|---|---|

| Substituted Phenoxathiin derivative | 2-Mercaptophenol | Sequential intermolecular SNAr displacement of both fluorine atoms |

| Substituted Dibenzofuran derivative | Intramolecular cyclization of an ortho-alkenyl derivative | Palladium-catalyzed C-C bond formation followed by cyclization |

| Substituted N-Aryl Phenoxazine derivative | 2-Aminophenol | Double SNAr reaction leading to a fused heterocyclic system |

Advanced Spectroscopic and Spectrometric Elucidation of 2,5 Difluoro 4 Methylsulfanyl Phenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Conformation and Electronic Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of molecular structure. For 2,5-Difluoro-4-(methylsulfanyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its electronic environment and through-bond or through-space connectivities. While specific experimental data for this compound is not publicly available, a detailed prediction can be made based on established principles and data from analogous structures.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals. The phenolic hydroxyl proton (-OH) would appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically in the range of 4–7 ppm. libretexts.org The two aromatic protons are in different chemical environments. The proton at C6 (H-6) is ortho to a fluorine atom and meta to the hydroxyl group, while the proton at C3 (H-3) is ortho to both a hydroxyl and a fluorine atom. H-3 would likely be the most downfield of the aromatic protons due to the deshielding effects of the adjacent electronegative oxygen and fluorine atoms. Both aromatic protons would appear as doublets of doublets due to coupling with each other (³JHH) and with their neighboring fluorine atoms (JHF). The methyl protons of the methylsulfanyl (-SCH₃) group would appear as a sharp singlet, typically in the range of 2.4-2.5 ppm, similar to 4-(methylthio)phenol (B156131). oregonstate.edu

¹³C NMR Spectroscopy: The molecule possesses seven unique carbon atoms. The chemical shifts are influenced by the attached substituents. The carbon atom C1, bonded to the hydroxyl group, is expected to be significantly deshielded, appearing around 155 ppm. libretexts.orgdocbrown.info The carbons attached to the fluorine atoms (C2 and C5) will also be strongly deshielded and will appear as large doublets due to one-bond carbon-fluorine coupling (¹JCF). The remaining aromatic carbons (C3, C4, C6) will have shifts influenced by the relative positions of the three different functional groups. libretexts.org The methyl carbon of the -SCH₃ group is anticipated to have a chemical shift in the range of 15-20 ppm.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org The two fluorine atoms in this compound are not chemically equivalent and would produce two distinct signals. The chemical shifts are difficult to predict precisely without experimental data but can be estimated based on similar fluorophenols. nih.govresearchgate.net For example, studies of other difluorophenols have shown a wide range of chemical shifts. nih.gov Each fluorine signal would be split by the other fluorine (⁴JFF) and by nearby protons (³JHF and ⁴JHF), resulting in complex multiplet patterns, likely a doublet of doublets for each. This technique would be crucial for confirming the substitution pattern on the aromatic ring. nih.govresearchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | OH | 4.0 - 7.0 | broad singlet | N/A |

| ¹H | H-3 | 6.9 - 7.2 | dd | ³JHH ≈ 8-9, ³JHF ≈ 6-8 |

| ¹H | H-6 | 6.7 - 7.0 | dd | ³JHH ≈ 8-9, ⁴JHF ≈ 2-4 |

| ¹H | SCH₃ | 2.4 - 2.5 | singlet | N/A |

| ¹³C | C1 | 154 - 158 | d | ³JCF ≈ 3-5 |

| ¹³C | C2 | 150 - 155 | d | ¹JCF ≈ 240-250 |

| ¹³C | C3 | 115 - 120 | d | ²JCF ≈ 20-25 |

| ¹³C | C4 | 120 - 125 | t | ³JCF ≈ 2-4 |

| ¹³C | C5 | 148 - 152 | d | ¹JCF ≈ 240-250 |

| ¹³C | C6 | 110 - 115 | d | ²JCF ≈ 20-25 |

| ¹³C | SCH₃ | 15 - 20 | q | N/A |

| ¹⁹F | F-2 | -120 to -140 | dd | ⁴JFF ≈ 5-8, ³JHF(H3) ≈ 6-8 |

| ¹⁹F | F-5 | -130 to -150 | dd | ⁴JFF ≈ 5-8, ⁴JHF(H6) ≈ 2-4 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. wallonie.be

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3550 cm⁻¹ corresponding to the O-H stretching vibration, with the broadening indicative of intermolecular hydrogen bonding. libretexts.orgdocbrown.info Aromatic C-H stretching vibrations would appear as weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected to produce a series of sharp to medium absorptions between 1450 and 1610 cm⁻¹. Strong absorption bands corresponding to the C-F stretching vibrations are characteristic and would likely appear in the 1100-1300 cm⁻¹ region. okstate.edu The C-O stretching vibration of the phenol (B47542) would also be present, typically around 1200-1260 cm⁻¹. Finally, a weaker C-S stretching vibration from the methylsulfanyl group would be expected in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, often give strong Raman signals. uliege.be The C-S stretching vibration, which may be weak in the IR spectrum, often produces a more intense band in the Raman spectrum between 600 and 800 cm⁻¹. The symmetric C-F stretching vibrations would also be Raman active. The O-H stretch is typically weak in Raman spectra. Analysis of these vibrational modes helps confirm the presence of all key functional groups within the molecular structure. researchgate.net

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch (H-bonded) | Phenol | 3200 - 3550 | Strong, Broad | Weak |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3030 - 3100 | Medium-Weak | Medium |

| C-H Stretch (Aliphatic) | Methyl | 2850 - 2960 | Medium-Weak | Medium |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1610 | Medium-Strong | Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1300 | Strong | Medium |

| C-O Stretch | Phenol | 1200 - 1260 | Strong | Weak |

| C-S Stretch | Thioether | 600 - 800 | Weak-Medium | Medium-Strong |

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₆F₂OS), the exact mass of the molecular ion ([M]⁺˙) can be calculated. This experimental validation is the first step in structural elucidation by mass spectrometry.

Following ionization, the molecular ion undergoes fragmentation, and the resulting pattern provides a fingerprint of the molecule's structure. For this compound, the fragmentation is expected to be influenced by the stability of the resulting fragments. A primary and highly likely fragmentation pathway would involve the loss of a methyl radical (•CH₃) from the methylsulfanyl group, leading to a stable resonance-stabilized cation at m/z 161. Another common fragmentation for phenols is the loss of carbon monoxide (CO), which could occur from the molecular ion or subsequent fragments. docbrown.infoyoutube.com Cleavage of C-F or C-S bonds could also occur, leading to further characteristic fragment ions. Analyzing these pathways is essential for confirming the connectivity of the atoms within the molecule. nih.govresearchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Predicted Fragment Ion | Formula | Predicted m/z | Proposed Fragmentation Pathway |

| [M]⁺˙ | [C₇H₆F₂OS]⁺˙ | 176.0107 | Molecular Ion |

| [M - CH₃]⁺ | [C₆H₃F₂OS]⁺ | 161.9870 | Loss of a methyl radical from the thiomethyl group |

| [M - CO]⁺˙ | [C₆H₆F₂S]⁺˙ | 148.0158 | Loss of carbon monoxide from the molecular ion |

| [M - CH₃ - CO]⁺ | [C₅H₃F₂S]⁺ | 133.9924 | Loss of CO from the [M - CH₃]⁺ fragment |

| [C₆H₅F₂]⁺ | [C₆H₅F₂]⁺ | 115.0359 | Loss of the SCH₃ radical |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive proof of molecular structure in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. Although a crystal structure for this compound has not been reported, its solid-state architecture can be predicted based on the strong hydrogen-bonding capabilities of the phenolic hydroxyl group.

Advanced Optical Spectroscopies (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Advanced optical spectroscopies, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, probe the electronic transitions within a molecule and provide insight into its photophysical properties.

Fluorescence Spectroscopy: Many phenolic compounds are known to be fluorescent. researchgate.netmdpi.com Upon excitation at an appropriate wavelength (corresponding to an absorption band), this compound may exhibit fluorescence emission. Phenol itself has a fluorescence quantum yield of about 0.075. omlc.org The presence of the methylsulfanyl group, containing a heavier sulfur atom, could potentially decrease the fluorescence efficiency through enhanced intersystem crossing (the "heavy-atom effect"). Fluorine substitution can have varied effects on fluorescence. The specific emission wavelength and quantum yield would be sensitive to the solvent polarity and the intricate balance of electronic effects from the substituents. nih.gov

Computational and Theoretical Investigations of 2,5 Difluoro 4 Methylsulfanyl Phenol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure and three-dimensional shape of a molecule. These computational techniques solve approximations of the Schrödinger equation to determine the electron distribution and the stable arrangement of atoms in space.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. For 2,5-Difluoro-4-(methylsulfanyl)phenol, the HOMO would likely be localized on the phenol (B47542) ring and the sulfur atom, which are electron-rich, while the LUMO would be distributed across the aromatic system, influenced by the electron-withdrawing fluorine atoms.

Interactive Data Table: Illustrative Frontier Molecular Orbital Data

Note: The following data is illustrative for a generic phenol derivative and not specific to this compound due to a lack of published values.

| Parameter | Energy (eV) | Description |

| E_HOMO | -5.28 | Energy of the Highest Occupied Molecular Orbital. |

| E_LUMO | -1.27 | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | 4.01 | Indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate or near-zero potential.

In an MEP map of this compound, the most negative regions (red) would be expected around the oxygen atom of the hydroxyl group and potentially the sulfur atom, due to the presence of lone pairs of electrons. The most positive region (blue) would likely be located on the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. The fluorine atoms would also create localized electron-rich areas.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be interpreted as hyperconjugative or stereoelectronic interactions. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would reveal interactions such as the delocalization of lone pairs from the oxygen, sulfur, and fluorine atoms into antibonding orbitals of the phenyl ring (e.g., n -> π*). These interactions are crucial for understanding the substituent effects on the aromatic system's reactivity and stability.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect them.

Prediction of Reactivity and Regioselectivity

The electronic properties derived from DFT calculations, such as atomic charges and FMO analysis, can predict how this compound will behave in a chemical reaction. For example, in electrophilic aromatic substitution, the positions on the benzene (B151609) ring most susceptible to attack would be those with the highest electron density, as indicated by MEP maps and calculated atomic charges. The directing effects of the hydroxyl, methylsulfanyl, and fluoro substituents would collectively determine the regioselectivity of such reactions.

Energy Landscape and Kinetic Parameters

By calculating the energies of reactants, transition states, and products, an energy profile for a proposed reaction can be constructed. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate. A lower activation energy corresponds to a faster reaction. Computational analysis allows for the comparison of different possible reaction pathways, enabling the prediction of the most likely mechanism and the major product. Without specific experimental or computational studies on reactions involving this compound, a detailed energy landscape cannot be provided.

Conformational Analysis and Intramamolecular Interactions

The conformational landscape of this compound is determined by the rotational barriers of the hydroxyl and methylsulfanyl groups, as well as by the potential for intramolecular interactions. Computational models are essential in identifying the most stable conformers and the energy differences between them.

Hydrogen Bonding Characteristics of the Phenol and Fluorine Groups

The presence of a hydroxyl group and fluorine atoms on the aromatic ring raises the possibility of intramolecular hydrogen bonding. Theoretical calculations can predict the strength and nature of such interactions. In the case of this compound, a key point of investigation is the potential for an O-H···F hydrogen bond between the phenolic proton and the adjacent fluorine atom at the 5-position.

Studies on similar fluorinated phenols have shown that the existence and strength of such intramolecular hydrogen bonds can vary. Density Functional Theory (DFT) calculations are a common tool to explore these interactions. For instance, the analysis of the electron density at the bond critical point (BCP) between the hydrogen and the fluorine atom, as defined by Quantum Theory of Atoms in Molecules (QTAIM), can provide quantitative evidence of hydrogen bonding.

| Interaction | Typical Calculated Bond Distance (Å) | Calculated Bond Energy (kcal/mol) |

| Intramolecular O-H···F | 1.8 - 2.2 | 1 - 3 |

Steric and Electronic Effects of Substituents

The substituents on the benzene ring—two fluorine atoms, a hydroxyl group, and a methylsulfanyl group—exert significant steric and electronic effects that influence the molecule's geometry and reactivity.

Electronic Effects:

Fluorine atoms: Being highly electronegative, the fluorine atoms act as strong electron-withdrawing groups through the inductive effect (-I). They also exhibit a +M (mesomeric) effect due to their lone pairs, but the inductive effect is generally dominant for halogens.

Hydroxyl group: The -OH group is an activating group, donating electron density to the ring via a strong +M effect, while also having a -I effect.

Methylsulfanyl group: The -SCH3 group can donate electron density through resonance (+M effect) and is weakly deactivating through its inductive effect (-I).

The interplay of these electronic effects modulates the electron density distribution around the ring, affecting properties such as the acidity of the phenolic proton and the sites susceptible to electrophilic or nucleophilic attack.

Steric Effects: The spatial arrangement of the substituents influences the planarity of the molecule and the rotational freedom of the hydroxyl and methylsulfanyl groups. The fluorine atom at the 2-position can cause steric hindrance with the hydroxyl group, potentially influencing its preferred orientation. Similarly, the fluorine at the 5-position can interact with the methylsulfanyl group. These steric clashes can lead to deviations from a perfectly planar geometry for the substituents relative to the benzene ring.

Simulation of Spectroscopic Data for Validation and Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound. By simulating spectra and comparing them with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of its vibrational and electronic properties.

Theoretical calculations, typically using DFT or time-dependent DFT (TD-DFT), can generate simulated spectra for various techniques:

Infrared (IR) Spectroscopy: Calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific peaks to the vibrational modes of the molecule, such as the O-H stretch, C-F stretches, and various ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H, ¹³C, and ¹⁹F nuclei. These predicted values, when compared to experimental data, help in the complete assignment of the NMR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: TD-DFT calculations can predict the electronic transitions of the molecule, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This aids in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions.

| Spectroscopic Data | Typical Calculated Values | Experimental Correlation |

| ¹H NMR Chemical Shift (δ, ppm) | ||

| Phenolic -OH | 4.5 - 6.0 | Dependent on solvent and concentration |

| Aromatic -H | 6.5 - 7.5 | Specific shifts depend on electronic environment |

| -SCH₃ | 2.4 - 2.6 | Characteristic singlet |

| ¹³C NMR Chemical Shift (δ, ppm) | ||

| C-OH | 150 - 160 | |

| C-F | 140 - 165 (with C-F coupling) | |

| C-S | 120 - 140 | |

| Aromatic C-H | 110 - 130 | |

| -SCH₃ | 15 - 20 | |

| IR Vibrational Frequencies (cm⁻¹) | ||

| O-H stretch | 3200 - 3600 | Broad peak, sensitive to hydrogen bonding |

| C-F stretch | 1100 - 1400 | Strong, characteristic absorptions |

| C-S stretch | 600 - 800 |

This table provides illustrative calculated spectroscopic data for this compound based on typical values for similarly substituted phenols. These values are intended for comparison and interpretation of experimental data.

Applications in Chemical Research and Development Mechanistic & Foundational Focus

Role as a Synthetic Intermediate for Complex Molecular Architectures6.1.1. Precursor for Advanced Pharmaceutical Scaffolds and Chemical Probes

No specific research detailing the use of 2,5-Difluoro-4-(methylsulfanyl)phenol as a precursor for advanced pharmaceutical scaffolds or chemical probes could be identified. Phenolic compounds, in general, are crucial building blocks in medicinal chemistry due to their ability to form various bonds and their presence in many bioactive molecules. The fluorine and methylsulfanyl groups on the phenol (B47542) ring of this specific compound could offer unique properties for designing novel therapeutic agents, but specific examples are not documented.

Building Block for Agrochemical Research (excluding efficacy/toxicity)

Information regarding the application of this compound as a building block in agrochemical research is not available in the public literature. Fluorinated and sulfur-containing organic molecules are of significant interest in the development of new agrochemicals, but the role of this particular compound has not been described.

Exploration in Materials Science6.2.1. Monomer or Building Block for High-Performance Polymer Synthesis

There are no available studies that describe the use of this compound as a monomer or building block for the synthesis of high-performance polymers.

Contribution to Liquid Crystal Displays and Optoelectronic Materials

The potential contribution of this compound to the field of liquid crystal displays or optoelectronic materials has not been reported in the available scientific literature.

Design of Dyes and Pigments with Tuned Properties

No research could be found on the use of this compound in the design and synthesis of dyes and pigments.

Investigating Molecular Interactions and Binding Mechanisms in vitro or in silico

The strategic incorporation of fluorine and methylsulfanyl groups onto a phenol scaffold, as seen in the compound this compound, provides medicinal chemists with a valuable tool for probing and modulating molecular interactions in chemical and biological systems. This section explores the application of this compound in foundational chemical research, focusing on its role in understanding and manipulating protein-ligand interactions, biochemical pathways, and the principles of bioisosterism, independent of therapeutic outcomes.

Ligand Design for Protein-Ligand Interaction Studies (e.g., enzyme active site probes)

The unique electronic properties of this compound make it an intriguing candidate for the design of molecular probes to investigate protein-ligand binding events. The introduction of fluorine atoms can significantly influence the physicochemical properties of a molecule, such as its acidity, lipophilicity, and metabolic stability. These alterations can be leveraged to fine-tune the binding affinity and selectivity of a ligand for its target protein.

In the context of enzyme active site probes, the difluoro substitution pattern on the phenol ring can modulate the pKa of the hydroxyl group, thereby influencing its ability to act as a hydrogen bond donor or acceptor within the enzyme's active site. The electron-withdrawing nature of the fluorine atoms can also create favorable electrostatic interactions with complementary residues in the binding pocket. Furthermore, the methylsulfanyl group can engage in hydrophobic and van der Waals interactions, providing an additional anchor point for the ligand.

Computational studies, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding mode of this compound derivatives within a protein's active site. These in silico methods allow researchers to visualize and analyze the key interactions that contribute to binding, guiding the design of more potent and selective ligands.

Below is a table summarizing the potential molecular interactions of this compound's key functional groups in a protein binding site.

| Functional Group | Potential Interactions in a Protein Active Site |

| Phenolic Hydroxyl | Hydrogen bond donor/acceptor |

| Fluorine Atoms | Halogen bonding, dipole-dipole interactions, alteration of phenyl ring electronics (π-π stacking) |

| Methylsulfanyl Group | Hydrophobic interactions, van der Waals forces, potential for sulfur-π interactions |

| Phenyl Ring | Hydrophobic interactions, π-π stacking |

Modulating Biochemical Pathways via Mechanistic Inhibition or Activation (excluding therapeutic outcomes)

The structural features of this compound can be exploited to modulate the activity of enzymes and receptors, thereby influencing biochemical pathways for research purposes. The strategic placement of fluorine atoms can block metabolic hydroxylation at those positions, leading to increased metabolic stability of the molecule. This allows for a more sustained interaction with its biological target, which is crucial for studying the downstream effects on a particular pathway.

The substitution pattern of the phenyl ring can also play a role in the mechanism of action. For instance, derivatives of this compound could be designed to act as competitive or non-competitive inhibitors of a specific enzyme. By systematically modifying the structure of this compound and evaluating the effects on enzyme kinetics, researchers can gain insights into the structure-activity relationships that govern its inhibitory or activatory potential.

The following table outlines hypothetical modifications to the this compound scaffold and their potential impact on modulating a biochemical pathway, for research purposes.

| Structural Modification | Potential Mechanistic Impact |

| Replacement of hydroxyl group with other functional groups | Alteration of hydrogen bonding capacity, potentially switching from an agonist to an antagonist role. |

| Oxidation of the methylsulfanyl group to sulfoxide (B87167) or sulfone | Increased polarity and potential for new hydrogen bonding interactions, which could alter binding affinity and selectivity. |

| Introduction of additional substituents on the phenyl ring | Steric hindrance or new interaction points that could modify the binding mode and affect enzyme conformation. |

Design of Bioisosteres for Functional Groups

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. nih.gov Fluorinated phenols are recognized as potential bioisosteres for carboxylic acids due to their comparable acidity and ability to participate in similar intermolecular interactions. researchgate.net The compound this compound serves as a valuable scaffold for exploring bioisosteric replacements to improve a molecule's properties without significantly altering its biological activity.

The difluorinated phenol moiety can act as a bioisostere for a simple phenol or a catechol, offering altered electronic properties and metabolic stability. The methylsulfanyl group can be considered a bioisostere for other small alkyl or halogen substituents, allowing for the fine-tuning of lipophilicity and steric bulk. For example, the replacement of a hydroxyl group with a fluorinated phenol could enhance membrane permeability and reduce susceptibility to glucuronidation, a common metabolic pathway for phenols. researchgate.netresearchgate.net

The table below provides a comparison of the physicochemical properties of a simple phenol with the this compound scaffold, illustrating its potential as a bioisostere.

| Property | Phenol | This compound | Rationale for Bioisosteric Replacement |

| Acidity (pKa) | ~10 | Lower due to electron-withdrawing fluorine atoms | Mimics the acidity of other functional groups like carboxylic acids. |

| Lipophilicity (LogP) | ~1.5 | Higher due to fluorine and methylsulfanyl groups | Enhances membrane permeability and can increase binding to hydrophobic pockets. |

| Metabolic Stability | Susceptible to oxidation and conjugation | More stable due to the presence of fluorine atoms blocking metabolic sites | Increases the half-life of the compound in in vitro assays. |

| Hydrogen Bonding | Acts as both a donor and acceptor | Maintains hydrogen bonding capabilities | Preserves key interactions with the target protein. |

Environmental Fate and Degradation Mechanisms of Fluorinated Organosulfur Phenols

Abiotic Degradation Pathways

Abiotic degradation encompasses chemical and photochemical processes that occur in the environment without the direct involvement of biological organisms. For 2,5-Difluoro-4-(methylsulfanyl)phenol, these pathways are likely to be significant in determining its persistence and transformation in aquatic and atmospheric environments.

Photochemical Transformations in Aquatic and Atmospheric Environments

Photochemical degradation, driven by sunlight, is a major transformation pathway for many aromatic compounds in the environment. researchgate.netresearchgate.net For phenolic compounds, direct photolysis and indirect photo-oxidation involving reactive oxygen species (ROS) such as hydroxyl radicals (•OH) are key mechanisms. researchgate.netacs.org

Studies on substituted phenols, such as 4-chlorophenol (B41353), have shown that UV irradiation can lead to degradation, with the rate being influenced by factors like pH and the presence of other substances that can generate radicals. acs.orgoup.com For instance, the photodegradation of 4-chlorophenol has been observed to follow first-order kinetics. acs.org In the case of this compound, the primary photochemical step could involve the cleavage of the C-F, C-S, or O-H bonds. Research on 4-fluorophenol (B42351) has demonstrated the importance of O-H bond fission upon UV excitation. nih.gov However, the presence of the electron-donating methylsulfanyl group and the additional fluorine atom will influence the electronic properties of the aromatic ring and thus its photochemical reactivity.

The methylsulfanyl group itself is susceptible to photo-oxidation, potentially leading to the formation of sulfoxide (B87167) and sulfone derivatives. nih.gov Quantum chemistry studies on the photochemical oxidation of organic sulfides suggest that such reactions are more likely to occur in an excited triplet state. researchgate.net The atmospheric fate of fluorinated compounds like fluorotelomer alcohols (FTOHs) is driven by reactions with OH radicals, leading to a cascade of degradation products. dioxin20xx.org A similar OH-radical-initiated process could be significant for this compound in the atmosphere.

Table 1: Potential Photochemical Transformation Products of this compound

| Precursor Compound | Potential Transformation Product | Transformation Process |

| This compound | 2,5-Difluoro-4-(methylsulfinyl)phenol | Photo-oxidation of the sulfur atom |

| This compound | 2,5-Difluoro-4-(methylsulfonyl)phenol | Further photo-oxidation of the sulfur atom |

| This compound | 2,5-Difluorophenol (B1295083) | Cleavage of the C-S bond |

| This compound | Fluorinated hydroquinones/catechols | Ring hydroxylation and defluorination |

Hydrolysis and Oxidation Reactions

Hydrolysis is a chemical reaction with water. While the aryl-fluorine bond is generally resistant to hydrolysis, the methylsulfanyl group can undergo oxidation. nih.govnih.gov Chemical oxidation of thiols and sulfides can proceed through various mechanisms, often yielding sulfoxides and sulfones as stable intermediates. wikipedia.org In the environment, this can be mediated by various oxidants, including reactive oxygen species.

The phenolic hydroxyl group can also be oxidized, potentially leading to the formation of phenoxyl radicals. These radicals can then participate in further reactions, including polymerization or ring-opening. The chlorination of phenols, for example, can lead to the formation of ring cleavage products like α,β-unsaturated dicarbonyls. acs.org While not a direct analog, this highlights the potential for ring-opening reactions under oxidative conditions.

Biotic Degradation Mechanisms

The biodegradation of halogenated and organosulfur compounds is a critical process for their removal from the environment. nih.govnih.gov Microorganisms have evolved diverse enzymatic machinery to break down these often recalcitrant molecules. nih.govnih.gov

Microbial Degradation Pathways and Metabolites (e.g., reductive dechlorination, ring cleavage)

The microbial degradation of fluorinated aromatic compounds is known to occur, though often at slower rates than their chlorinated or brominated counterparts. nih.govresearchgate.net A key initial step in the breakdown of halogenated aromatics is dehalogenation, which can occur either reductively (replacement of a halogen with hydrogen) or oxidatively (replacement with a hydroxyl group). nih.gov

For this compound, initial attack could involve either defluorination or transformation of the methylsulfanyl group. Some bacteria are capable of utilizing organosulfur compounds as a sole source of sulfur. For example, a Pseudomonas species has been shown to defluorinate certain fluorinated sulfonates under sulfur-limiting conditions. acs.org This suggests a potential link between sulfur metabolism and defluorination. acs.org Fungi, such as Paecilomyces sp., have been shown to degrade organic sulfur compounds through an oxidative attack on the sulfur atom. nih.gov

Following initial modifications, the aromatic ring is typically hydroxylated to form catechol or protocatechuate derivatives. These dihydroxylated intermediates are then susceptible to ring cleavage by dioxygenase enzymes, a central step in the aerobic degradation of many aromatic compounds. youtube.com The resulting aliphatic products are then funneled into central metabolic pathways.

Table 2: Plausible Microbial Degradation Metabolites of this compound

| Initial Compound | Potential Intermediate Metabolite | Potential Enzymatic Step |

| This compound | 2,5-Difluoro-4-mercaptophenol | Demethylation |

| This compound | 5-Fluoro-4-(methylsulfanyl)catechol | Oxidative defluorination by monooxygenase |

| 5-Fluoro-4-(methylsulfanyl)catechol | Fluorinated muconic acid derivatives | Ring cleavage by dioxygenase |

| This compound | 2,5-Difluoro-4-(methylsulfinyl)phenol | Oxidation by monooxygenase |

Role of Microbial Consortia in Transformation Processes

A microbial consortium from phenanthrene-contaminated soil, consisting of several bacterial genera including Pseudomonas, Stenotrophomonas, and Delftia, demonstrated high degradation efficiency. mdpi.com Similarly, a mixed fungal-bacterial consortium has been shown to be effective in degrading chlorobenzene. nih.gov It is highly probable that a diverse microbial community would be necessary for the efficient degradation of this compound in the environment.

Enzyme-Mediated Breakdown Mechanisms

Specific enzymes are responsible for the key steps in the biodegradation of xenobiotics. For halogenated compounds, dehalogenases play a crucial role. nih.govnih.gov Reductive dehalogenases are often involved in anaerobic degradation, while oxidative dehalogenation is typically mediated by monooxygenases or dioxygenases in aerobic bacteria. nih.gov

The cleavage of the strong C-F bond is energetically demanding. However, enzymes capable of this reaction, such as fluoroacetate (B1212596) dehalogenase, have been identified. acs.org While specific dehalogenases for aryl fluorides are less common, some broad-substrate-specificity oxygenases can catalyze oxidative defluorination. nih.govresearchgate.net The initial enzymatic attack on this compound could be catalyzed by a monooxygenase, leading to hydroxylation of the aromatic ring and concomitant removal of a fluorine atom. nih.gov

The methylsulfanyl group can also be targeted by enzymes. For example, some bacteria can utilize organosulfur compounds as a sulfur source, which involves the enzymatic cleavage of C-S bonds. acs.org The degradation of thiophene (B33073) derivatives by Rhodococcus strains involves the oxidation of the sulfur atom. nih.gov

Table 3: Key Enzyme Classes in the Potential Degradation of this compound

| Enzyme Class | Potential Role | Example Substrates from Literature |

| Monooxygenases | Oxidative defluorination, hydroxylation of the aromatic ring, oxidation of the methylsulfanyl group | Chlorinated phenols, 2,4-D, organosulfur compounds nih.govnih.gov |

| Dioxygenases | Ring cleavage of catechol intermediates | Chlorobenzene, naphthalene, phenanthrene (B1679779) nih.govnih.gov |

| Dehalogenases | Removal of fluorine atoms (reductive or hydrolytic) | Halogenated alkanes and aromatic compounds nih.govnih.gov |

| Desulfurization Enzymes | Cleavage of the carbon-sulfur bond | Dibenzothiophene, fluorinated sulfonates nih.govacs.org |

Persistence and Environmental Mobility of Fluorinated Metabolites

The environmental persistence and mobility of metabolites derived from fluorinated organosulfur phenols, such as this compound, are governed by the inherent stability of their chemical structures and the nature of their transformation products. The presence of the carbon-fluorine (C-F) bond is a primary factor contributing to the recalcitrance of these compounds. The C-F bond is the strongest single bond in organic chemistry, making fluorinated molecules resistant to both microbial and abiotic degradation. nih.govnih.gov This inherent stability suggests that the fluorinated aromatic core of the molecule is likely to persist in the environment or be transformed into other stable fluorinated substances. nih.gov

Research on analogous compounds provides insight into the likely metabolic pathways. The methylsulfanyl (-SCH₃) group is a potential site for initial biochemical attack. Microbial systems have been shown to degrade organosulfur compounds by first oxidizing the sulfur atom. nih.gov This process would transform the methylsulfanyl group into a methylsulfinyl group (-S(O)CH₃) and subsequently into a more highly oxidized methylsulfonyl group (-S(O)₂CH₃). These oxidized metabolites, being more polar than the parent phenol (B47542), would exhibit increased water solubility and, consequently, greater mobility in soil and aquatic systems. Following oxidation, cleavage of the carbon-sulfur bond can occur, potentially leading to the formation of a difluorohydroxyphenol and a sulfur-containing fragment. nih.gov

The resulting fluorinated phenol metabolites would themselves be subject to further, albeit slow, degradation. Studies on the anaerobic transformation of simple fluorophenols have shown that they can be converted to other compounds, such as fluorobenzoates, through processes like para-carboxylation. nih.gov The persistence of such metabolites is significant, as even simple fluorinated organic acids like trifluoroacetic acid (TFA) are known to be extremely stable "dead-end" products in the environment. nih.gov The mobility of these various metabolites is largely dictated by their polarity and solubility in water, with more oxidized and carboxylated forms being more mobile. researchgate.net

Table 1: Potential Metabolites of this compound and Their Environmental Properties This table is based on hypothesized degradation pathways from analogous compounds.

| Potential Metabolite | Chemical Structure | Likely Formation Pathway | Expected Impact on Mobility | Expected Persistence |

|---|---|---|---|---|

| 2,5-Difluoro-4-(methylsulfinyl)phenol | C₇H₆F₂O₂S | Oxidation of sulfide | Increased | Moderate |

| 2,5-Difluoro-4-(methylsulfonyl)phenol | C₇H₆F₂O₃S | Oxidation of sulfoxide | High | High |

| 2,5-Difluorophenol | C₆H₄F₂O | Cleavage of C-S bond | Moderate | High |

| Fluorinated Benzoate Derivatives | Varies | Carboxylation of phenolic ring | High | Very High |

Analytical Methodologies for Tracking Environmental Transformations

Tracking the environmental transformation of this compound and its metabolites requires robust and sensitive analytical methods capable of separating and identifying these compounds in complex environmental matrices such as water, soil, and sediment. The analytical approach typically involves sample extraction and cleanup, followed by instrumental analysis for identification and quantification.